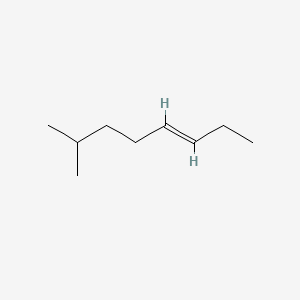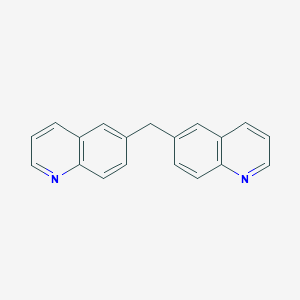
7-Methyl-3-octene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-3-octene is an organic compound with the molecular formula C₉H₁₈. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a structural isomer of other octenes and is notable for its specific arrangement of atoms, which includes a methyl group attached to the third carbon of the octene chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-octene can be achieved through various organic reactions. One common method involves the dehydration of alcohols. For instance, 7-methyl-3-octanol can be dehydrated using an acid catalyst such as sulfuric acid to yield this compound. Another method involves the Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic cracking of larger hydrocarbons or the oligomerization of smaller alkenes. These processes typically require high temperatures and pressures, as well as the presence of specific catalysts to ensure the desired product is obtained with high selectivity and yield.
化学反応の分析
Types of Reactions
7-Methyl-3-octene undergoes various chemical reactions typical of alkenes:
Oxidation: This compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can convert it to 7-methyl-octane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond to form dibromo derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation; osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products
Epoxides: Formed via epoxidation.
Diols: Formed via dihydroxylation.
Alkanes: Formed via hydrogenation.
Dibromo derivatives: Formed via halogenation.
科学的研究の応用
7-Methyl-3-octene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug synthesis and as a precursor for biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
作用機序
The mechanism of action of 7-Methyl-3-octene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen atoms on the catalyst surface, leading to the addition of hydrogen across the double bond. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols.
類似化合物との比較
Similar Compounds
1-Octene: Another isomer of octene with the double bond at the first carbon.
2-Octene: An isomer with the double bond at the second carbon.
3-Octene: An isomer with the double bond at the third carbon but without the methyl group.
Uniqueness
7-Methyl-3-octene is unique due to the presence of the methyl group at the third carbon, which can influence its reactivity and physical properties compared to other octene isomers. This structural difference can lead to variations in boiling points, densities, and reactivity patterns, making this compound a distinct compound in both research and industrial applications.
特性
CAS番号 |
86668-33-9 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC名 |
(E)-7-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+ |
InChIキー |
PVWWZQTXWUTHQT-AATRIKPKSA-N |
異性体SMILES |
CC/C=C/CCC(C)C |
正規SMILES |
CCC=CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11826435.png)
![Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe)](/img/structure/B11826438.png)




![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)

![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)



![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)

